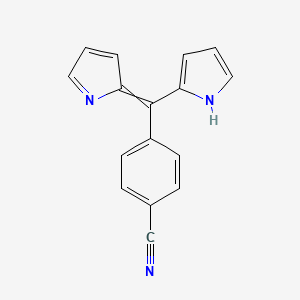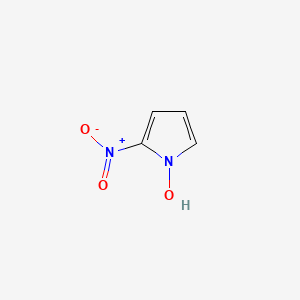
1-Butanone, 1-cyclopropyl-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanone, 1-cyclopropyl-3-methoxy- is an organic compound with the molecular formula C8H14O2. It is a ketone featuring a cyclopropyl group and a methoxy group attached to the butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butanone, 1-cyclopropyl-3-methoxy- can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with methoxyacetone in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone under reflux conditions .
Industrial Production Methods: Industrial production of 1-Butanone, 1-cyclopropyl-3-methoxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The raw materials used are often readily available and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butanone, 1-cyclopropyl-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Butanone, 1-cyclopropyl-3-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Butanone, 1-cyclopropyl-3-methoxy- involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can induce strain in the molecule, affecting its reactivity and binding affinity. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Cyclopropylmethanol: Similar structure but with a hydroxyl group instead of a methoxy group.
Cyclopropylmethyl ketone: Lacks the methoxy group but has a similar cyclopropyl and ketone structure.
Methoxyacetone: Contains a methoxy group but lacks the cyclopropyl group.
Uniqueness: 1-Butanone, 1-cyclopropyl-3-methoxy- is unique due to the combination of the cyclopropyl and methoxy groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
654643-26-2 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
1-cyclopropyl-3-methoxybutan-1-one |
InChI |
InChI=1S/C8H14O2/c1-6(10-2)5-8(9)7-3-4-7/h6-7H,3-5H2,1-2H3 |
Clé InChI |
MNZOCQXJTZZXII-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)C1CC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Diphenylphosphanyl)phenyl]-N'-phenylurea](/img/structure/B12526382.png)



![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(2-pyrimidinyl)-](/img/structure/B12526400.png)
![1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]-](/img/structure/B12526406.png)


![4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol](/img/structure/B12526422.png)

![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline](/img/structure/B12526436.png)

![Ethyl 3-[(chlorosulfonyl)amino]benzoate](/img/structure/B12526449.png)

